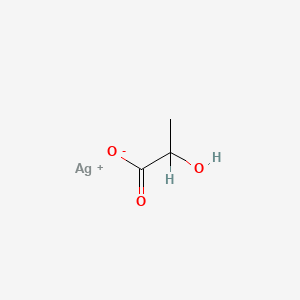
ethyl 3-((3-aMino-3-oxopropyl)(Methyl)aMino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate is an organic compound with the molecular formula C9H18N2O3 This compound is a derivative of β-alanine and is characterized by the presence of both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate typically involves the reaction of β-alanine ethyl ester with methylamine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation Products: Oxidized derivatives with modified amino groups.
Reduction Products: Alcohol derivatives with hydroxyl groups.
Substitution Products: Compounds with different nucleophiles replacing the ethoxy group.
Scientific Research Applications
Ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 3-((3-Ethoxy-3-oxopropyl)(Methyl)amino)propanoate
- Methyl 3-((3-Methoxy-3-oxopropyl)(Methyl)amino)propanoate
- Ethyl 3-((3-Methoxy-3-oxopropyl)(Methyl)amino)propanoate
Uniqueness: Ethyl 3-((3-Amino-3-oxopropyl)(Methyl)amino)propanoate is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
1249648-52-9 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25082 |
Synonyms |
ethyl 3-((3-aMino-3-oxopropyl)(Methyl)aMino)propanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







